molecular formula C23H15ClN2O5 B2816514 N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 888434-84-2

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2816514
CAS RN: 888434-84-2
M. Wt: 434.83
InChI Key: CDESWQFIGPAWDI-UHFFFAOYSA-N
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Description

“N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound that is offered by Benchchem. It contains a benzofuran scaffold, which is found in many natural and synthetic compounds with a wide range of biological and pharmacological applications . Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of benzofuran and benzo[d][1,3]dioxole derivatives, which are structurally related to the compound . These works delve into novel methodologies for synthesizing benzofuran derivatives, exploring their potential applications in various fields, including medicinal chemistry. For example, the synthesis of benzofuran-2-carboxamide ligands selective for sigma receptors showcases the compound's relevance in bioorganic and medicinal chemistry due to its high affinity at the sigma-1 receptor, indicative of its therapeutic potential (Marriott et al., 2012).

Antimicrobial Screening

Antimicrobial screening of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives has been reported, indicating significant antibacterial activity against pathogenic microorganisms, including gram-negative and gram-positive strains. This research suggests the compound's potential application in developing new antibacterial agents (Idrees et al., 2019).

Molecular Structure Analysis

The structural elucidation and analysis of novel pyrazole derivatives, including those with the benzo[d][1,3]dioxole moiety, have been conducted using X-ray diffraction and Hirshfeld surface analysis. These studies provide insight into the compound's molecular structure, intermolecular interactions, and potential applications in the development of pharmaceuticals (Kumara et al., 2017).

Pharmacological Studies

Research into the pharmacological properties of benzofuran derivatives has explored their potential as ligands for sigma receptors, which are implicated in several neurological disorders. The development of selective ligands for these receptors could lead to new treatments for diseases such as schizophrenia and depression, highlighting the compound's significance in neuroscience and pharmacology (Marriott et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, work by interacting with their targets and causing changes that result in their various biological activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

A study on a different compound, 1-[4-aminomethyl-4-(3-chlorophenyl)-cyclohexyl]-tetrahydro-pyrimidin-2-one, revealed the presence of an n-carbamoyl glucuronide metabolite in rat bile and urine . This suggests that similar compounds may undergo metabolism to form N-carbamoyl glucuronides, which could impact their bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds, such as indole derivatives, can be influenced by various factors, including their chemical structure and the specific conditions under which they are used .

properties

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O5/c24-14-4-3-5-15(11-14)25-23(28)21-20(16-6-1-2-7-17(16)31-21)26-22(27)13-8-9-18-19(10-13)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDESWQFIGPAWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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